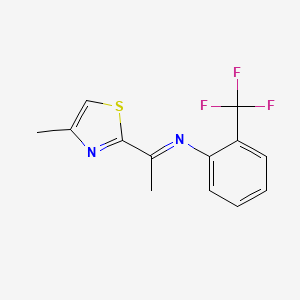

N-(1-(4-Methyl-1,3-thiazol-2-YL)ethylidene)-2-(trifluoromethyl)aniline

Description

N-(1-(4-Methyl-1,3-thiazol-2-YL)ethylidene)-2-(trifluoromethyl)aniline is a synthetic organic compound characterized by the presence of a thiazole ring, a trifluoromethyl group, and an aniline moiety

Properties

CAS No. |

853355-97-2 |

|---|---|

Molecular Formula |

C13H11F3N2S |

Molecular Weight |

284.30 g/mol |

IUPAC Name |

1-(4-methyl-1,3-thiazol-2-yl)-N-[2-(trifluoromethyl)phenyl]ethanimine |

InChI |

InChI=1S/C13H11F3N2S/c1-8-7-19-12(17-8)9(2)18-11-6-4-3-5-10(11)13(14,15)16/h3-7H,1-2H3 |

InChI Key |

MDUPORPSSBHOKN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CSC(=N1)C(=NC2=CC=CC=C2C(F)(F)F)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(4-Methyl-1,3-thiazol-2-YL)ethylidene)-2-(trifluoromethyl)aniline typically involves the condensation of 4-methyl-1,3-thiazole-2-carbaldehyde with 2-(trifluoromethyl)aniline. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

N-(1-(4-Methyl-1,3-thiazol-2-YL)ethylidene)-2-(trifluoromethyl)aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

N-(1-(4-Methyl-1,3-thiazol-2-YL)ethylidene)-2-(trifluoromethyl)aniline has several scientific research applications, including:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(1-(4-Methyl-1,3-thiazol-2-YL)ethylidene)-2-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- N-(1-(4-Methyl-1,3-thiazol-2-YL)ethylidene)-2-chloroaniline

- N-(1-(4-Methyl-1,3-thiazol-2-YL)ethylidene)-2-bromoaniline

- N-(1-(4-Methyl-1,3-thiazol-2-YL)ethylidene)-2-fluoroaniline

Uniqueness

N-(1-(4-Methyl-1,3-thiazol-2-YL)ethylidene)-2-(trifluoromethyl)aniline is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and bioavailability, making it a valuable candidate for various applications.

Biological Activity

N-(1-(4-Methyl-1,3-thiazol-2-YL)ethylidene)-2-(trifluoromethyl)aniline is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and agricultural sciences. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound features a thiazole moiety, which is known for its diverse biological activities. The trifluoromethyl group enhances lipophilicity, potentially impacting the compound's bioavailability and interaction with biological targets.

1. Antitumor Activity

Research indicates that thiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds with similar structural features to this compound can induce apoptosis in cancer cells.

| Compound | Cell Line Tested | IC50 (µg/mL) | Reference |

|---|---|---|---|

| Compound A | A-431 (skin cancer) | 1.98 ± 1.22 | |

| Compound B | Jurkat (leukemia) | < 1.61 |

These findings suggest that the thiazole ring is crucial for the observed antitumor activity, as it facilitates interactions with cellular targets involved in apoptosis.

2. Anticonvulsant Activity

Thiazole derivatives have also been studied for their anticonvulsant properties. In a series of experiments, compounds similar to this compound exhibited protective effects against seizures induced by pentylenetetrazole (PTZ).

The structure-activity relationship (SAR) analysis indicated that modifications to the thiazole ring could enhance anticonvulsant efficacy.

3. Antimicrobial Activity

The compound has shown potential antimicrobial properties. Thiazole derivatives are often evaluated for their ability to inhibit bacterial growth.

These results highlight the potential application of thiazole-containing compounds in developing new antimicrobial agents.

Case Study 1: Antitumor Activity in Breast Cancer Models

In a study examining the effects of this compound on breast cancer cell lines, researchers found that treatment led to significant reductions in cell viability and induced apoptosis through mitochondrial pathways. The study utilized flow cytometry to assess cell cycle progression and apoptosis markers.

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of thiazole derivatives in models of epilepsy. The results demonstrated that these compounds could reduce seizure frequency and severity while enhancing neuronal survival in vitro.

Research Findings Overview

Recent literature supports the idea that thiazole-based compounds possess a broad spectrum of biological activities due to their ability to interact with various molecular targets. The following table summarizes key findings from recent studies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.